2C-TFM-NBOMe, also referred to as 25TFM-NBOMe or NBOMe-2C-TFM, is a synthetic compound derived from the phenethylamine hallucinogen 2C-TFM. It was first synthesized in 2004 by Ralf Heim at the Free University of Berlin. This compound acts primarily as a partial agonist at the 5-HT2A serotonin receptor, which is a common mechanism among many psychedelic substances. The potency of 2C-TFM-NBOMe is debated, with some studies suggesting it may be less potent than other compounds in the NBOMe series, while others indicate comparable or higher potency depending on the assay methods used .
2C-TFM-NBOMe belongs to the broader class of compounds known as new psychoactive substances (NPS), specifically within the phenethylamine family. It is classified as a psychedelic and hallucinogenic substance, often associated with recreational use and research into its effects on perception and cognition. In terms of legality, it is classified as a Class A drug in the United Kingdom due to its structural similarities to other controlled substances under the Misuse of Drugs Act .
The synthesis of 2C-TFM-NBOMe typically involves several steps starting from 2C-I, utilizing trifluoroacetic anhydride and other reagents. The process can be summarized as follows:
This synthesis pathway is notable for potentially leaving traces of unreacted 2C-I in the final product, which can complicate legal status in jurisdictions where 2C-I is prohibited .
The molecular structure of 2C-TFM-NBOMe can be described by its chemical formula . Its structure features:
The primary chemical reactions involving 2C-TFM-NBOMe are related to its synthesis and degradation pathways:
Understanding these reactions is crucial for both synthetic chemists and pharmacologists studying the compound's behavior in biological systems.
The mechanism of action for 2C-TFM-NBOMe primarily involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. Upon binding to this receptor:
Quantitative data on binding affinities indicates that compounds in this class exhibit high potency at low concentrations (micromolar range), contributing to their strong effects even at minimal dosages .
While primarily studied for its psychoactive effects, 2C-TFM-NBOMe has potential applications in scientific research:
2C-TFM-NBOMe (also designated as 25TFM-NBOMe, NBOMe-2C-TFM, or Cimbi-138) emerged in the early 2000s as a deliberate structural modification of the phenethylamine psychedelic 2C-TFM (4-trifluoromethyl-2,5-dimethoxyphenethylamine). First synthesized in 2004 by Ralf Heim at the Free University of Berlin during systematic investigations into serotonin receptor pharmacology, it belongs to the N-2-methoxybenzyl (NBOMe) class of novel psychoactive substances (NPS) [2] [7]. The NBOMe series was conceived specifically to enhance the potency and receptor selectivity of the parent 2C-x phenethylamines—a family initially developed by Alexander Shulgin in the late 20th century. These compounds circumvented early drug regulations due to their structural novelty and absence from controlled substance lists. 2C-TFM-NBOMe exemplifies the third-generation psychedelics characterized by:
Table 1: Key NBOMe Derivatives and Structural Relationships
Parent 2C Compound | NBOMe Derivative | 4-Position Substituent | Primary Research Application |
---|---|---|---|
2C-TFM | 2C-TFM-NBOMe (Cimbi-138) | Trifluoromethyl (-CF₃) | 5-HT2A PET ligand development |
2C-I | 25I-NBOMe | Iodine (-I) | Receptor binding affinity studies |
2C-C | 25C-NBOMe | Chlorine (-Cl) | Functional activity comparisons |
2C-B | 25B-NBOMe | Bromine (-Br) | Structure-activity relationship (SAR) analysis |
The core distinction between 2C-TFM and 2C-TFM-NBOMe lies in the addition of an N-2-methoxybenzyl group to the ethylamine sidechain of the parent phenethylamine. This modification drastically alters pharmacological behavior while retaining the foundational phenethylamine scaffold featuring:
Structurally, 2C-TFM-NBOMe is defined as 2-(4-trifluoromethyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (Chemical Formula: C₁₉H₂₂F₃NO₃). The N-benzylation differentiates it unambiguously from 2C-TFM (C₁₁H₁₄F₃NO₂), which lacks this moiety [2] [4]. The trifluoromethyl (-CF₃) group at the 4-position is critical for potency. Compared to halogenated 2C analogues (e.g., 2C-B, -I), the -CF₃ group exhibits:
Table 2: Impact of 4-Substituents on Binding Affinity (Ki) in 2C vs NBOMe Scaffolds
Compound | 4-Substituent | 5-HT2A Ki (nM) (2C series) | 5-HT2A Ki (nM) (NBOMe series) | Affinity Increase (NBOMe/2C) |
---|---|---|---|---|
2C-TFM / 2C-TFM-NBOMe | -CF₃ | 74.5 [1] | 0.5–1.1 [7] | ~70-150 fold |
2C-I / 25I-NBOMe | -I | 7.9 [7] | 0.044 [7] | ~180 fold |
2C-C / 25C-NBOMe | -Cl | 15.6 [7] | 0.45 [7] | ~35 fold |
Positional isomerism risks exist with ring-methoxy group placement (e.g., 2,4- vs 2,5-dimethoxy isomers), but analytical techniques (NMR, mass spectrometry) readily distinguish these configurations [4] [9].
2C-TFM-NBOMe has proven instrumental in elucidating the molecular mechanisms of psychedelic action and serotonin receptor dynamics. Its high affinity and selectivity profile make it a valuable pharmacological tool:
Research by Rickli et al. (2015) demonstrated that N-benzylation universally enhances 5-HT2A affinity across the 2C series but with nuanced effects on functional efficacy. For 2C-TFM-NBOMe, this modification resulted in:
Table 3: Select Neuropharmacological Targets of 2C-TFM-NBOMe
Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity | Signaling Pathway |
---|---|---|---|
5-HT2A | 0.5–1.1 [7] | Partial agonist | Gαq/PLC/IP3 |
5-HT2C | 6.2 [7] | Partial agonist | Gαq/PLC/IP3 |
5-HT2B | Not fully characterized | Weak partial agonist | Gαq/PLC/IP3 |
5-HT1A | 3600 [7] | Negligible | Gαi/cAMP inhibition |
α1-Adrenergic | 0.3–0.9 [7] | Antagonist/weak agonist | Gαq/PLC/IP3 |
TAAR1 (rat) | 0.06–2.2 [7] | Agonist | Gαs/cAMP |
This ligand’s utility extends to probing receptor dimerization and arrestin-mediated signaling cascades, providing insights extending beyond psychedelic pharmacology into mood disorder therapeutics [7].
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8